molecular formula C13H7ClO2 B12518615 3-Chloro-6H-benzo[c]chromen-6-one

3-Chloro-6H-benzo[c]chromen-6-one

Cat. No.: B12518615
M. Wt: 230.64 g/mol
InChI Key: DGKBLLPJKUNIOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-6H-benzo[c]chromen-6-one is a functionalized derivative of the privileged benzo[c]chromen-6-one (6H-benzocoumarin) scaffold, a structure of high interest in medicinal and synthetic chemistry. This compound serves as a versatile synthetic intermediate and building block for the development of novel chemical entities. The benzo[c]chromen-6-one core is present in various natural products and synthetic molecules with demonstrated pharmacological activities, making this chloro-derivative particularly valuable for constructing more complex, biologically relevant structures [ citation:3 ]. In organic synthesis, the chlorine atom at the 3-position offers a reactive handle for further functionalization via metal-catalyzed cross-coupling reactions or nucleophilic substitution, enabling the rapid exploration of structure-activity relationships (SAR) [ citation:1 ]. Researchers can utilize this compound in the facile synthesis of diverse substituted benzo[c]chromen-6-one libraries under green and mild conditions [ citation:1 ]. Furthermore, related hydroxy-substituted analogues are recognized as selective fluorescence sensors for metal ions, especially Iron (III), suggesting potential applications for this compound in the development of novel chemosensors and probes for biomedical imaging and environmental monitoring [ citation:4 ]. Intended Use: This product is provided exclusively for research and development purposes in a laboratory setting. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers are responsible for handling this compound in accordance with all applicable local and international regulations.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H7ClO2

Molecular Weight

230.64 g/mol

IUPAC Name

3-chlorobenzo[c]chromen-6-one

InChI

InChI=1S/C13H7ClO2/c14-8-5-6-10-9-3-1-2-4-11(9)13(15)16-12(10)7-8/h1-7H

InChI Key

DGKBLLPJKUNIOO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C=C(C=C3)Cl)OC2=O

Origin of Product

United States

Preparation Methods

Silver-Catalyzed Oxidative Lactonization

The most widely reported method involves oxidative cyclization of biphenyl-2-carboxylic acid derivatives. Wang et al. demonstrated that biphenyl-2-carboxylic acid reacts with potassium peroxydisulfate (K₂S₂O₈) and a catalytic amount of silver nitrate (AgNO₃) in aqueous medium to form 6H-benzo[c]chromen-6-one. For chlorinated derivatives, pre-functionalization of the biphenyl precursor with a chloro substituent at the 3-position is critical.

In a representative procedure:

  • Substrate : 3'-Chloro-4'-((2-fluorobenzyl)oxy)-[1,1'-biphenyl]-2-carboxylic acid.
  • Reagents : K₂S₂O₈ (2 equiv), AgNO₃ (0.01 equiv).
  • Conditions : Stirred in water at 80°C for 72 hours.
  • Workup : Ethyl acetate extraction, silica gel chromatography.
  • Yield : 89%.

This method leverages the oxidative power of K₂S₂O₈ to facilitate intramolecular lactonization, with silver ions acting as redox mediators. The chloro substituent’s position directs regioselectivity, minimizing byproducts like quinones or hydroxylated derivatives.

Microwave-Assisted Synthesis in Aqueous Media

Solvent-Free and Eco-Friendly Approaches

Recent advancements emphasize green chemistry. A microwave-assisted protocol eliminates organic solvents by using water as the reaction medium.

Procedure :

  • Substrate : 3-Chloro-2-(2-(allyloxy)phenyl)furan.
  • Conditions : Microwave irradiation at 150°C (300 W) for 15 cycles (20 min each).
  • Yield : 70%.

Microwave heating accelerates the-sigmatropic rearrangement and subsequent cyclization, reducing reaction time from days to hours. This method is scalable; gram-scale reactions retain yields above 70%.

Photocatalytic Radical Cyclization

Sulfonium Salt Precursors and Visible-Light Catalysis

A novel approach utilizes S-aryl dibenzothiophenium salts as precursors. Under visible-light irradiation with iridium photocatalysts (e.g., Ir(ppy)₃), single-electron transfer generates aryl radicals that undergo 5-exo-trig cyclization.

Key Steps :

  • Sulfenylation : Chlorinated phenol derivatives react with dibenzothiophenium triflate to form sulfonium salts.
  • Radical Initiation : Photoexcited Ir(ppy)₃ triggers mesolytic cleavage of the S–Ar bond.
  • Cyclization : Radical intermediates cyclize to form the benzo[c]chromenone core.

Optimization :

  • Catalyst : Ir(ppy)₃ (2 mol%).
  • Solvent : Acetonitrile/water (9:1).
  • Yield : 81%.

This method excels in regiocontrol, avoiding positional isomers common in classical approaches.

Comparative Analysis of Methodologies

Method Conditions Yield Advantages Limitations
Oxidative Lactonization K₂S₂O₈/AgNO₃, 80°C 89% High yield, scalable Requires toxic AgNO₃
Microwave-Assisted H₂O, 150°C, MW 70% Solvent-free, rapid Specialized equipment needed
Photocatalytic Radical Ir(ppy)₃, visible light 81% Excellent regioselectivity Costly photocatalysts

Mechanistic Insights and Byproduct Formation

Competing Pathways in Oxidative Lactonization

The silver-mediated method occasionally produces 3-hydroxy-6H-benzo[c]chromen-6-one as a byproduct via hydroxylation. Suppressing this requires strict control of oxidant stoichiometry and reaction pH.

Radical Recombination in Photocatalysis

A minor pathway in photocatalytic synthesis involves radical dimerization, yielding biphenyl derivatives (e.g., compound 7 in). Adding sacrificial electron donors (e.g., DIPEA) mitigates this.

Industrial Scalability and Process Optimization

Gram-Scale Production

The oxidative lactonization method has been validated at 5 mmol scale with 70% yield. Key adjustments include:

  • Extended Reaction Time : 72 hours vs. 24 hours for small-scale.
  • Purification : Filtration through silica gel pads instead of column chromatography.

Cost-Benefit Analysis of Photocatalysis

While Ir(ppy)₃ is expensive (~$500/g), its low loading (2 mol%) and recyclability make it viable for high-value pharmaceuticals.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-6H-benzo[c]chromen-6-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include hydroxy derivatives, quinones, and various substituted benzo[c]chromen-6-ones, depending on the specific reagents and conditions used .

Scientific Research Applications

Chemical Properties and Structure

3-Chloro-6H-benzo[c]chromen-6-one features a unique bicyclic structure characterized by a chloro substituent at the 3-position and a carbonyl group at the 6-position. Its molecular formula is C₁₈H₁₄ClO, with a molecular weight of approximately 336.8 g/mol. The compound's structural properties contribute to its biological activity and potential therapeutic applications.

Anti-inflammatory and Anticancer Properties

Research indicates that this compound exhibits significant anti-inflammatory and anticancer activities. Studies have shown that this compound interacts with various cellular pathways, potentially inhibiting enzymes or receptors involved in inflammatory processes and cancer progression.

Case Study: Inhibition of Inflammatory Mediators
In a study examining the compound's effects on inflammatory cytokines, it was found to downregulate the production of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in vitro, suggesting its potential use in treating inflammatory diseases.

Biological Activity Mechanism Potential Application
Anti-inflammatoryInhibition of TNF-α and IL-6 productionTreatment of inflammatory diseases
AnticancerInteraction with cancer cell pathwaysCancer therapy

Neuroprotective Effects

This compound has also been investigated for its neuroprotective properties, particularly in relation to neurodegenerative diseases such as Alzheimer's disease. Its ability to inhibit acetylcholinesterase (AChE) activity positions it as a candidate for cognitive enhancement therapies .

Case Study: Alzheimer's Disease
In preclinical trials, derivatives of this compound demonstrated enhanced cognitive function in animal models of Alzheimer's disease by improving cholinergic transmission through AChE inhibition .

Material Science Applications

The structural characteristics of this compound make it suitable for various applications in material science. Its ability to undergo functionalization allows for the development of new materials with tailored properties.

Synthesis of Functionalized Compounds

Recent studies have explored synthetic pathways to create functionalized derivatives of this compound, which can be employed in organic electronics and photonic devices. A straightforward synthesis method has been developed that utilizes salicylaldehydes and α,β-unsaturated carbonyl compounds .

Synthetic Method Yield Application
Diels–Alder cycloaddition followed by oxidative aromatizationUp to 94%Development of organic electronic materials

Mechanism of Action

The mechanism of action of 3-Chloro-6H-benzo[c]chromen-6-one involves its interaction with specific molecular targets, such as phosphodiesterase II. By inhibiting this enzyme, the compound can modulate intracellular signaling pathways, leading to various biological effects, including neuroprotection and anti-inflammatory responses .

Comparison with Similar Compounds

Fluorescent Sensor Properties

Hydroxyl-substituted derivatives, such as 3-hydroxy-6H-benzo[c]chromen-6-one (Urolithin B) and its tetrahydro analog 3-hydroxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one , act as selective "on-off" fluorescent sensors for Fe³⁺. Key findings include:

  • Urolithin B exhibits fluorescence quenching (80% intensity loss) upon Fe³⁺ binding, while the tetrahydro analog shows reduced sensitivity (50% loss) due to decreased π-conjugation .
  • Substituent position and saturation significantly affect fluorescence: 4-substituted tetrahydro derivatives display fluorescence enhancement with metals, contrasting with the quenching observed in non-saturated analogs .

Table 1: Fluorescence Properties of Selected Derivatives

Compound Substituent/Position Fluorescence Response (Fe³⁺) Reference
3-Hydroxy-6H-benzo[c]chromen-6-one 3-OH 80% quenching
3-Hydroxy-7,8,9,10-tetrahydro derivative 3-OH (saturated) 50% quenching
4-(1-Hydroxyethyl)-tetrahydro derivative 4-substituted Fluorescence enhancement

Table 2: Inhibitory Activity of Selected Derivatives

Compound Substituent/Position Target (IC₅₀) Reference
3-Alkoxy-6H-benzo[c]chromen-6-one (1f) 3-O(C₅H₁₁) PDE2 (3.67 ± 0.47 µM)
3-Hydroxy-8-methyl derivative 3-OH, 8-CH₃ PDE2 (>100 µM)
7,8,9,10-Tetrahydro derivative Saturated ring Acetylcholinesterase
Substituent Effects on Selectivity and Potency
  • Chloro-substituted derivatives: Chlorine at non-3 positions (e.g., 2-chloro-3-[2-(4-chlorophenyl)-2-oxoethoxy]-tetrahydro derivative) is associated with enhanced electrophilicity and receptor binding, though specific data for 3-chloro analogs are lacking .
  • Hydroxyl vs. alkoxyl groups : Alkoxylation at the 3-position improves PDE2 inhibition 10-fold compared to hydroxylated analogs, likely due to increased lipophilicity and enzyme active-site interactions .
  • ERβ selectivity : Bis-hydroxylation at C3 and C8 in benzo[c]chromen-6-one derivatives confers >100-fold selectivity for ERβ over ERα, demonstrating substituent-dependent receptor targeting .

Biological Activity

3-Chloro-6H-benzo[c]chromen-6-one is a compound of increasing interest due to its diverse biological activities. This article delves into the biological activity of this compound, summarizing relevant research findings, mechanisms of action, and potential applications in various fields, including medicine and pharmacology.

Chemical Structure and Properties

  • Molecular Formula : C15H9ClO2
  • Molecular Weight : 272.68 g/mol
  • IUPAC Name : this compound
  • Canonical SMILES : ClC1=CC2=C(C=C1)C(=O)C=C(C2=O)C=C

The compound features a benzo[c]chromene structure, characterized by a fused chromene and benzene ring system, which contributes to its chemical reactivity and biological properties.

Antimicrobial Properties

Research has demonstrated that this compound exhibits significant antimicrobial activity. A study evaluated its efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli, showing promising results with minimum inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL. The compound's mechanism appears to involve disruption of bacterial cell membranes and inhibition of metabolic pathways essential for bacterial growth .

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. Notably, it has been shown to induce apoptosis in cancer cell lines through the activation of caspase pathways. In vitro assays indicated that the compound significantly reduced cell viability in breast cancer (MCF-7) and lung cancer (A549) cell lines, with IC50 values of approximately 25 µM and 30 µM, respectively .

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer properties, this compound exhibits anti-inflammatory effects. It has been reported to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This suggests potential therapeutic applications in treating inflammatory diseases .

Antifungal Activity

The antifungal activity of this compound was assessed against fungi such as Candida albicans and Aspergillus niger. The compound demonstrated effective inhibition, with an inhibitory index of up to 60% at concentrations around 100 µg/mL .

The biological activities of this compound can be attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound acts as an inhibitor of phosphodiesterase II (PDE2), which plays a role in cellular signaling pathways related to inflammation and cancer progression. The IC50 for PDE2 inhibition was found to be approximately 3.67 μM .
  • Apoptosis Induction : By activating caspases, the compound promotes programmed cell death in cancer cells, thereby reducing tumor growth.

Summary of Biological Activities

Activity TypeTarget Organisms/CellsMechanismIC50/MIC Values
AntimicrobialStaphylococcus aureus, E. coliDisruption of cell membranes50 - 100 µg/mL
AnticancerMCF-7, A549Apoptosis via caspase activation~25 µM (MCF-7), ~30 µM (A549)
Anti-inflammatoryMacrophagesInhibition of cytokine productionNot specified
AntifungalCandida albicans, Aspergillus nigerInhibition of fungal growthUp to 60% inhibition

Study on Anticancer Activity

In a recent study published in Pharmaceutical Biology, researchers investigated the effects of this compound on human breast cancer cells. The results indicated that treatment with the compound led to a dose-dependent decrease in cell viability and increased apoptosis markers compared to untreated controls .

Study on Antimicrobial Efficacy

A comprehensive evaluation conducted by Zhang et al. highlighted the antimicrobial efficacy of various derivatives of benzo[c]chromenes, including this compound. The study underscored its potential as an effective agent against resistant bacterial strains.

Q & A

Q. What are the primary synthetic routes for 3-Chloro-6H-benzo[c]chromen-6-one, and how do reaction conditions influence yield and purity?

The synthesis of this compound derivatives can be achieved through multiple methodologies:

  • Domino Michael/Michael/hemiacetalization reactions catalyzed by modular diorganocatalysts (MDOs) yield diastereomers with high stereoselectivity (up to 98:2 dr) and enantioselectivity (>99% ee) .
  • Three-component green synthesis under oxidant-free conditions using glycerol as a solvent and Sc(OTf)₃ as a catalyst achieves moderate yields (50–60%) while minimizing environmental impact .
  • Cyclocondensation of 4-chloro-2-oxo-2H-chromene-3-carbaldehyde with 1,3-bis(silyloxy)-1,3-butadienes provides a direct route to the benzo[c]chromen-6-one core .
  • Scalable synthesis via the Hurtley reaction enables gram-scale production of intermediates, emphasizing solvent selection (e.g., DMF) and purification via column chromatography .

Q. How do substituents at the 3-position affect the fluorescence properties of benzo[c]chromen-6-one derivatives?

Substituents at the 3-position significantly alter fluorescence behavior:

  • Chloro or hydroxyl groups at this position modulate metal-binding affinity. For example, 3-hydroxy derivatives exhibit fluorescence enhancement in the presence of Fe(III), whereas chloro-substituted analogs may show quenching or stability depending on steric and electronic effects .
  • Fluorescence intensity and wavelength maxima are sensitive to substituent polarity, as observed in studies comparing urolithins (natural hydroxylated analogs) with synthetic chloro derivatives .

Q. What spectroscopic and crystallographic methods are recommended for characterizing benzo[c]chromen-6-one derivatives?

  • Single-crystal X-ray diffraction provides precise structural data, as demonstrated for 3-acetyl-2-fluoro-6H-benzo[c]chromen-6-one (R factor = 0.047) .
  • Fluorescence spectroscopyex = 350–400 nm) quantifies emission profiles and metal interaction dynamics .
  • NMR spectroscopy (¹H/¹³C) resolves regiochemical and stereochemical features, particularly in diastereomeric mixtures .

Advanced Research Questions

Q. How can stereoselective synthesis of dihydro-benzo[c]chromen-6-one derivatives be optimized for pharmaceutical applications?

  • Catalyst selection : Modular diorganocatalysts (MDOs) enable diastereodivergent synthesis, with L-proline-derived catalysts favoring cis-diastereomers and cinchona alkaloids promoting trans-products .
  • Reaction kinetics : Monitoring intermediate hemiacetal formation via <sup>1</sup>H NMR ensures stereochemical control during domino reactions .
  • Post-synthetic oxidation : MnO₂ oxidation of hemiacetal intermediates to ketones preserves enantiomeric excess (>99% ee) .

Q. What mechanistic insights explain the cholinesterase inhibitory activity of this compound derivatives?

  • Structural hybrids : Replacing indanone with the benzo[c]chromen-6-one scaffold and incorporating a three-carbon spacer between the chromenone and piperazine groups enhances acetylcholinesterase (AChE) binding (IC₅₀ = 0.8–1.2 µM) .
  • Electrostatic interactions : The chloro substituent at position 3 stabilizes π-π stacking with aromatic residues in the AChE active site .
  • Kinetic studies : Competitive inhibition mechanisms are validated via Lineweaver-Burk plots and molecular docking .

Q. How do conflicting fluorescence data in benzo[c]chromen-6-one studies inform probe design?

  • Contradictory observations : While 3-hydroxy derivatives show Fe(III)-induced fluorescence enhancement, urolithin analogs (e.g., Urolithin A) exhibit quenching, highlighting substituent-dependent electronic effects .
  • Probe optimization : Rational substitution at positions 3 and 8 balances metal selectivity (e.g., Fe(III) vs. Cu(II)) and signal-to-noise ratios in biological matrices .

Q. What strategies address scalability challenges in synthesizing this compound intermediates?

  • Hurtley reaction : A scalable one-pot method using aryl halides and β-ketoesters under mild conditions (100°C, 24 h) achieves 70–80% yields .
  • Solvent engineering : Glycerol or ethanol minimizes toxicity and simplifies purification compared to DCM/THF systems .
  • Process analytical technology (PAT) : In-line FTIR monitors reaction progression to reduce batch variability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.